

# In-Depth Technical Guide: 3-(4-Bromophenyl)-2-methylpropanoic acid

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## Compound of Interest

**Compound Name:** 3-(4-Bromophenyl)-2-methylpropanoic acid

**Cat. No.:** B1288795

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CAS Number: 66735-01-1

An Essential Intermediate in Pharmaceutical and Chemical Synthesis

This technical guide provides a comprehensive overview of **3-(4-Bromophenyl)-2-methylpropanoic acid**, a key chemical intermediate with significant applications in pharmaceutical research, drug development, and specialty chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral characteristics, and potential biological significance.

## Chemical and Physical Properties

**3-(4-Bromophenyl)-2-methylpropanoic acid** is a solid, crystalline compound, typically appearing as a yellow to light brown solid.<sup>[1]</sup> Its chemical structure, featuring a brominated phenyl ring and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. The presence of the bromine atom and the carboxylic acid group provides two reactive centers for various chemical modifications.

Table 1: Physicochemical Properties of **3-(4-Bromophenyl)-2-methylpropanoic acid** and its Isomer

Property	Value	Source
CAS Number	66735-01-1	-
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	243.10 g/mol	<a href="#">[1]</a>
Appearance	Yellow to light brown solid	<a href="#">[1]</a>
Purity	≥ 98% (HPLC)	<a href="#">[1]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>
Isomer CAS Number	32454-35-6 (2-(4-Bromophenyl)-2-methylpropanoic acid)	-
Isomer Melting Point	122-124 °C	
Isomer Boiling Point	334.2 ± 17.0 °C (Predicted)	
Isomer Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	

Note: Some physicochemical data, such as melting and boiling points, are for the isomer 2-(4-Bromophenyl)-2-methylpropanoic acid and should be considered as an estimate for **3-(4-Bromophenyl)-2-methylpropanoic acid**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-(4-Bromophenyl)-2-methylpropanoic acid** (CAS 66735-01-1) is not readily available in public databases. However, based on its chemical structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **3-(4-Bromophenyl)-2-methylpropanoic acid**

Spectrum Type	Predicted Peaks
<sup>1</sup> H NMR	- Aromatic protons (doublets, ~7.0-7.5 ppm) - Methine proton (CH, multiplet) - Methylene protons (CH <sub>2</sub> , multiplet) - Methyl protons (CH <sub>3</sub> , doublet) - Carboxylic acid proton (singlet, broad, >10 ppm)
<sup>13</sup> C NMR	- Carbonyl carbon (~170-180 ppm) - Aromatic carbons (~120-140 ppm) - Methine carbon - Methylene carbon - Methyl carbon
Mass Spectrometry (MS)	- Molecular ion peak (M <sup>+</sup> ) at m/z 242/244 (due to bromine isotopes) - Fragments corresponding to the loss of COOH, Br, and other fragments.
Infrared (IR)	- O-H stretch (broad, ~2500-3300 cm <sup>-1</sup> ) - C=O stretch (~1700 cm <sup>-1</sup> ) - C-Br stretch (~500-600 cm <sup>-1</sup> ) - Aromatic C-H and C=C stretches

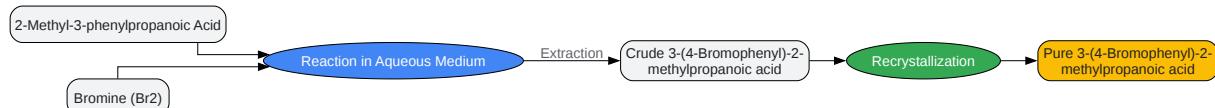
## Synthesis and Purification

While a specific, detailed synthesis protocol for **3-(4-Bromophenyl)-2-methylpropanoic acid** is not widely published, a plausible synthetic route can be adapted from the well-documented synthesis of its isomer, 2-(4-bromophenyl)-2-methylpropanoic acid. The key step involves the bromination of a phenylpropanoic acid precursor.

## Experimental Protocol: Synthesis (Adapted)

This protocol is an adapted method based on the synthesis of a structural isomer and should be optimized for the synthesis of **3-(4-Bromophenyl)-2-methylpropanoic acid**.

Reaction Scheme:



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Caption: Proposed synthesis workflow for **3-(4-Bromophenyl)-2-methylpropanoic acid**.

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend 2-methyl-3-phenylpropanoic acid in water.
- Bromination: Slowly add bromine to the suspension at room temperature with vigorous stirring. The reaction can be performed under neutral, acidic, or alkaline conditions to optimize the yield and purity of the desired para-isomer.
- Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture. If the reaction was performed under alkaline or neutral conditions, acidify the solution with an acid like HCl to precipitate the product.
- Extraction: Extract the product from the aqueous solution using a suitable organic solvent like dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol or hexanes, to yield the pure **3-(4-Bromophenyl)-2-methylpropanoic acid**.

## Experimental Protocol: Purity Analysis by HPLC

### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).

### Mobile Phase:

- A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid), run in an isocratic or gradient mode. The exact ratio should be optimized for best separation.

### Procedure:

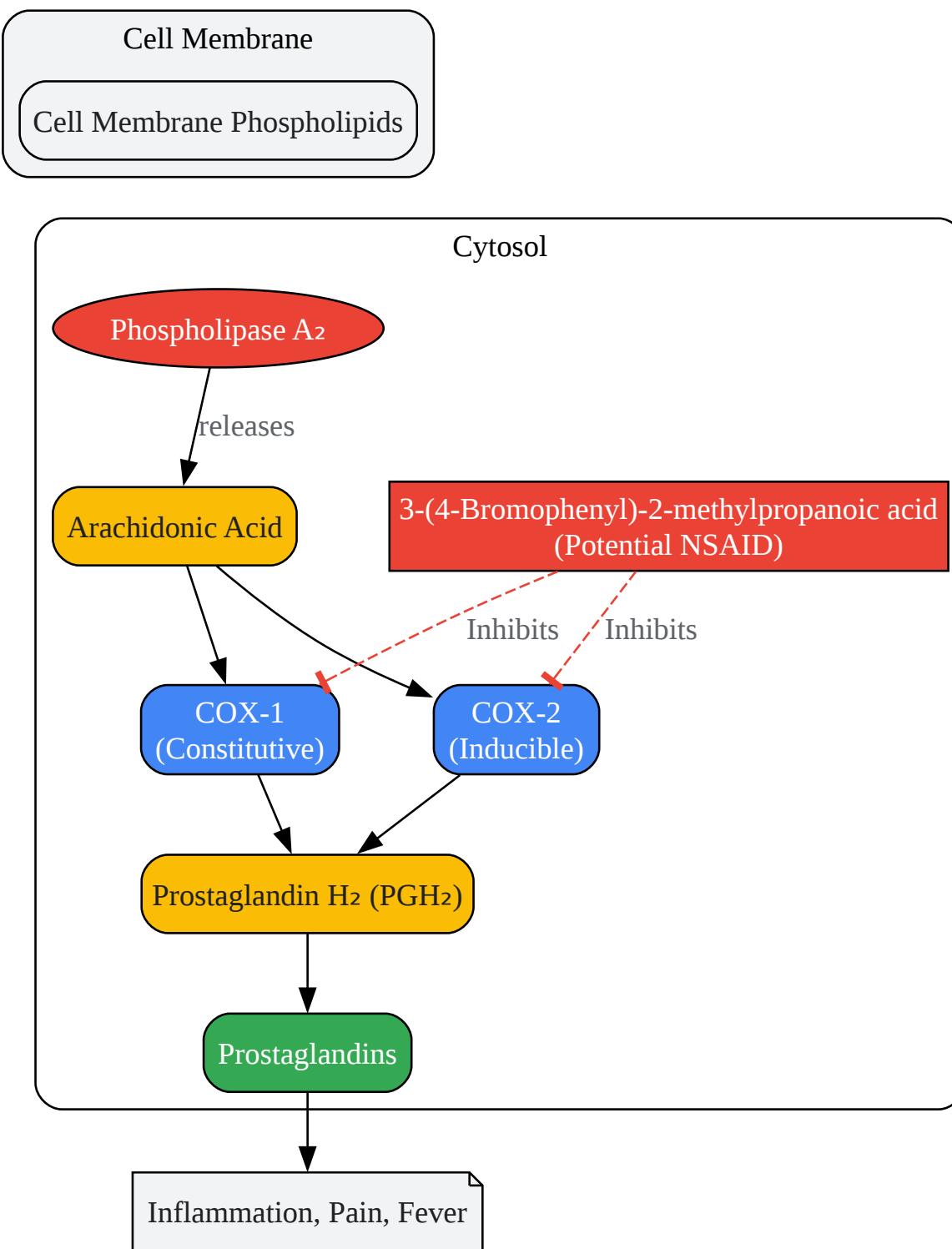
- Standard Preparation: Prepare a standard solution of **3-(4-Bromophenyl)-2-methylpropanoic acid** of known concentration in the mobile phase.
- Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a similar concentration as the standard.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Detection Wavelength: 220-280 nm (to be optimized based on the UV spectrum of the compound)
  - Column Temperature: Ambient or controlled (e.g., 30 °C)
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.

## Biological Activity and Applications

**3-(4-Bromophenyl)-2-methylpropanoic acid** belongs to the class of arylpropanoic acids, many of which are known to be non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[1]</sup> The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

## Potential Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of these enzymes leads to the anti-inflammatory and analgesic effects of NSAIDs. While specific biological data for **3-(4-Bromophenyl)-2-methylpropanoic acid** is not available, it is hypothesized to act as a COX inhibitor.

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Caption: The cyclooxygenase (COX) signaling pathway and the potential inhibitory role of **3-(4-Bromophenyl)-2-methylpropanoic acid**.

## Applications

The primary application of **3-(4-Bromophenyl)-2-methylpropanoic acid** is as a versatile intermediate in the synthesis of more complex molecules.[\[1\]](#)

- Pharmaceutical Development: It serves as a crucial building block for the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and pain. [\[1\]](#) Its structure allows for further chemical modifications to develop new drug candidates.
- Agrochemicals: This compound can be explored for its potential use in the development of new pesticides and herbicides.[\[1\]](#)
- Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties, making it valuable in the production of advanced materials for coatings, adhesives, and composites.[\[1\]](#)
- Organic Synthesis: In a broader sense, it is a useful reagent in organic chemistry for constructing complex molecular architectures due to its reactive functional groups.[\[1\]](#)

## Safety and Handling

**3-(4-Bromophenyl)-2-methylpropanoic acid** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[\[1\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-(4-Bromophenyl)-2-methylpropanoic acid** (CAS 66735-01-1) is a valuable chemical intermediate with significant potential in various fields, most notably in pharmaceutical research and development as a precursor to anti-inflammatory and analgesic agents. While detailed experimental data for this specific compound is limited, its structural similarity to other well-characterized arylpropanoic acids provides a strong basis for its potential biological activity as a COX inhibitor. The information and protocols provided in this guide are intended to support researchers in the synthesis, analysis, and application of this versatile compound. Further research to fully characterize its spectroscopic properties and biological activity is warranted.

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## References

- 1. chemimpex.com [chemimpex.com]
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